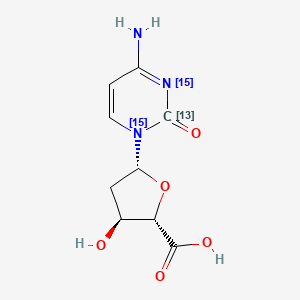
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic Acid is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic Acid involves multiple steps, including the formation of the tetrahydropyran ring, the attachment of the carbazole moiety, and the introduction of the imidazole group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The imidazole group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols.
Applications De Recherche Scientifique
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic Acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic Acid stands out due to its unique combination of functional groups and structural features. Similar compounds include:
This compound analogs: These compounds have similar structures but may differ in the substitution pattern or functional groups.
Carbazole derivatives: Compounds containing the carbazole moiety with different substituents.
Imidazole-containing compounds: Molecules that feature the imidazole group and exhibit similar chemical properties.
Propriétés
Formule moléculaire |
C24H27N3O8 |
|---|---|
Poids moléculaire |
485.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[9-methyl-6-[(2-methylimidazol-1-yl)methyl]-5-oxo-7,8-dihydro-6H-carbazol-2-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C24H27N3O8/c1-11-25-7-8-27(11)10-12-3-6-15-17(18(12)28)14-5-4-13(9-16(14)26(15)2)34-24-21(31)19(29)20(30)22(35-24)23(32)33/h4-5,7-9,12,19-22,24,29-31H,3,6,10H2,1-2H3,(H,32,33)/t12?,19-,20-,21+,22-,24+/m0/s1 |
Clé InChI |
AYBPIAZKEUHJJR-DMBZKHIPSA-N |
SMILES isomérique |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
SMILES canonique |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


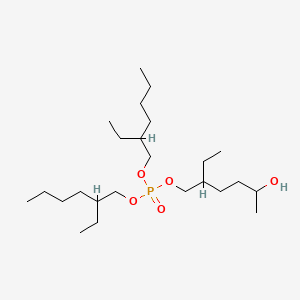
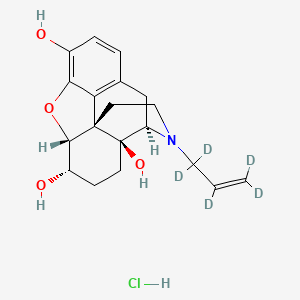

![N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethoxyethanamine](/img/structure/B13860796.png)
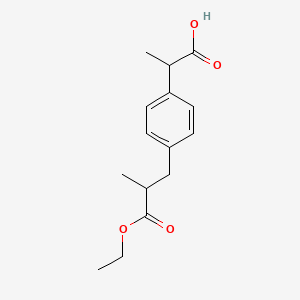

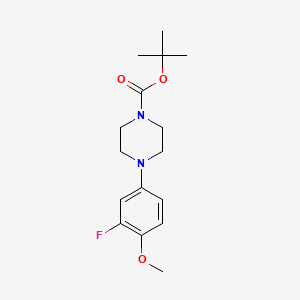
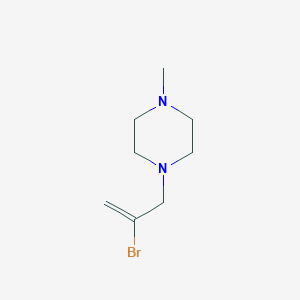
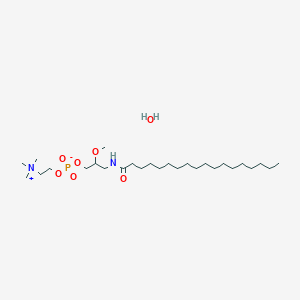
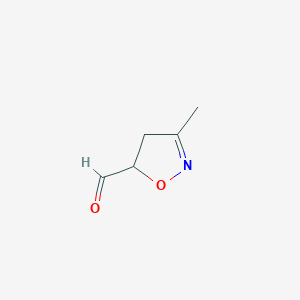

amine Hydrochloride](/img/structure/B13860843.png)
![4-Methyl-N-(6-(6-(trifluoromethyl)pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)thiazole-5-carboxamide](/img/structure/B13860869.png)
